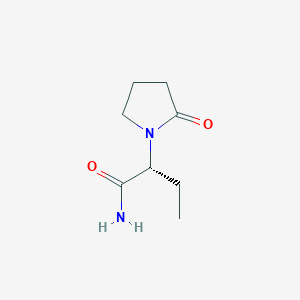

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

Description

Properties

IUPAC Name |

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146044 | |

| Record name | UCB-L 060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.98e+02 g/L | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103765-01-1, 102767-28-2 | |

| Record name | UCB-L 060 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103765-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Etiracetam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103765011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB-L 060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIRACETAM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Chemical Synthesis of Levetiracetam Enantiomers

Abstract

Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide, is a cornerstone in the management of epilepsy, valued for its broad-spectrum efficacy and favorable safety profile.[1] The stereospecificity of its therapeutic action necessitates enantiomerically pure synthesis, a challenge that has driven considerable innovation in synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of the principal strategies for the chemical synthesis of Levetiracetam and its enantiomers, tailored for researchers, scientists, and drug development professionals. We will dissect the core methodologies, from classical racemic synthesis and resolution to modern asymmetric and biocatalytic approaches, with a focus on the underlying chemical principles, practical execution, and industrial scalability.

Introduction: The Stereochemical Imperative in Levetiracetam's Bioactivity

The pharmacological activity of Levetiracetam is almost exclusively associated with the (S)-enantiomer.[1] This stereoselectivity is a direct consequence of its binding to the synaptic vesicle protein 2A (SV2A), a key interaction in its mechanism of action.[1] Consequently, the synthesis of Levetiracetam is not merely a matter of constructing the molecular framework but of achieving high enantiomeric purity in an efficient and economically viable manner. The evolution of synthetic strategies for Levetiracetam mirrors the broader advancements in asymmetric synthesis and industrial process chemistry, moving from less efficient classical resolutions to more sophisticated and atom-economical asymmetric routes.[1][2]

This guide will explore the two primary paradigms in Levetiracetam synthesis:

-

Racemic Synthesis Followed by Chiral Resolution: The traditional approach, involving the non-stereoselective synthesis of the racemate followed by separation of the desired (S)-enantiomer.

-

Asymmetric Synthesis: The modern, preferred approach, which introduces chirality early in the synthetic sequence to directly yield the enantiomerically enriched product.

We will also delve into emerging "green" and biocatalytic methodologies that promise enhanced sustainability and efficiency.

The Classical Approach: Racemic Synthesis and Chiral Resolution

The initial strategies for Levetiracetam synthesis relied on the preparation of a racemic mixture of α-ethyl-2-oxo-1-pyrrolidineacetamide, followed by the separation of the enantiomers.[1][2] While effective, this approach is inherently inefficient as it necessitates the removal and often disposal of the unwanted (R)-enantiomer, limiting the theoretical maximum yield to 50%.[2]

Racemic Synthesis of α-Ethyl-2-oxo-1-pyrrolidineacetic Acid

A common route to the racemic precursor, (±)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, involves the hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl (±)-α-ethyl-2-oxo-1-pyrrolidineacetate [3]

-

Reaction Setup: In a 20-liter flask, charge 3.65 kg (18.34 moles) of ethyl (±)-α-ethyl-2-oxo-1-pyrrolidineacetate.

-

Hydrolysis: Over a period of 2 hours, add a solution of 788 g (19.7 moles) of sodium hydroxide in 4.35 liters of water, ensuring the temperature does not exceed 60°C.

-

Work-up: Upon completion of the addition, the reaction mixture contains the sodium salt of (±)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, which can be acidified to yield the racemic acid.

Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for resolving the racemic acid is through the formation of diastereomeric salts with a chiral amine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[4][5]

Causality Behind Experimental Choices: The choice of resolving agent is critical. A suitable resolving agent should be readily available in enantiomerically pure form, form crystalline salts with the racemic acid, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a given solvent to allow for efficient separation. (R)-(+)-α-methylbenzylamine is a commonly used resolving agent for this purpose.

Experimental Protocol: Resolution of (±)-α-Ethyl-2-oxo-1-pyrrolidineacetic Acid [3]

-

Salt Formation: Suspend 8.7 kg (50.8 moles) of racemic (±)-α-ethyl-2-oxo-1-pyrrolidineacetic acid in 21.5 liters of anhydrous benzene in a 50-liter reactor.

-

Addition of Resolving Agent: Gradually add a solution containing 3.08 kg (25.45 moles) of (R)-(+)-α-methyl-benzylamine and 2.575 kg (25.49 moles) of triethylamine in 2.4 liters of anhydrous benzene.

-

Crystallization: Heat the mixture to reflux until complete dissolution is achieved. Cool the solution and allow it to crystallize for several hours.

-

Isolation: Filter the precipitated solid to obtain the (R)-α-methyl-benzylamine salt of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid.

-

Liberation of the (S)-Acid: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the (R)-(+)-α-methylbenzylamine, followed by acidification to precipitate the enantiomerically pure (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid.

Workflow for Racemic Synthesis and Resolution

Caption: Racemic synthesis followed by chiral resolution.

Enzymatic Resolution

An alternative to diastereomeric salt formation is enzymatic resolution. Nitrile hydratases have been employed in a chemoenzymatic process for the kinetic resolution of racemic 2-(2-pyrrolidon-1-yl)-butyronitrile.[6][7] The enzyme selectively hydrolyzes one enantiomer of the nitrile to the corresponding amide, allowing for the separation of the unreacted enantiomer.

Mechanism Insight: Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to amides with high stereo- and regioselectivity.[8][9] This enzymatic approach offers mild reaction conditions and high selectivity, making it an attractive green alternative.

The Modern Paradigm: Asymmetric Synthesis

To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis has become the preferred industrial strategy.[2] These methods introduce chirality at an early stage, directly producing the desired (S)-enantiomer with high enantiomeric excess (ee).

Synthesis from Chiral Precursors

A robust and widely implemented asymmetric route starts from the readily available chiral building block, (S)-2-aminobutyric acid.[10]

Experimental Protocol: Asymmetric Synthesis of Levetiracetam from (S)-2-Aminobutyric Acid [10]

Step 1: Formation of (S)-2-Aminobutyramide Hydrochloride

-

Esterification: (S)-2-Aminobutyric acid is reacted with thionyl chloride in methanol to form the corresponding methyl ester.

-

Amidation: The methyl ester is then treated with methanolic ammonia under pressure to yield (S)-2-aminobutyramide, which is subsequently converted to the hydrochloride salt.

Step 2: Condensation and Cyclization

-

Reaction Setup: In a reaction vessel, suspend (S)-2-aminobutyramide hydrochloride in dichloromethane.

-

Base and Phase Transfer Catalyst: Add potassium hydroxide and a catalytic amount of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The TBAB is crucial for facilitating the reaction between the aqueous and organic phases.

-

Acylation: Cool the mixture to between -5°C and -15°C and add a solution of 4-chlorobutyryl chloride in dichloromethane dropwise.

-

Cyclization: The intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutyramide, undergoes intramolecular cyclization in the presence of the base to form Levetiracetam.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent like ethyl acetate to yield high-purity Levetiracetam.

Workflow for Asymmetric Synthesis from (S)-2-Aminobutyric Acid

Caption: Asymmetric synthesis from (S)-2-aminobutyric acid.

Asymmetric Strecker Synthesis

The Strecker synthesis, a classic method for preparing α-amino acids, can be rendered asymmetric by using a chiral auxiliary.[11][12][13] This approach has been successfully applied to the synthesis of Levetiracetam.

Mechanism Insight: The asymmetric Strecker reaction involves the condensation of an aldehyde (propanal) with a chiral amine to form a chiral imine. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, controlled by the stereocenter of the chiral auxiliary. Hydrolysis of the resulting α-aminonitrile yields the chiral α-amino acid, which can then be converted to Levetiracetam.

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-2-Aminobutyric Acid

-

Reaction Setup: Prepare a solution of sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride (chiral auxiliary) in a mixture of methanol and water.

-

Imine Formation and Cyanide Addition: Add propanaldehyde to the solution at 25-30°C. The in-situ formed chiral imine undergoes diastereoselective addition of the cyanide ion.

-

Hydrolysis: The resulting diastereomerically pure 2-[2-(4-methoxyphenyl)-(S)-methylethyl-amino]-(S)-butyronitrile hydrochloride is hydrolyzed with 6 M aqueous hydrochloric acid to yield enantiomerically pure (S)-2-aminobutyric acid hydrochloride.

-

Conversion to Levetiracetam: The (S)-2-aminobutyric acid is then converted to Levetiracetam following the procedure described in section 3.1.

Green and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for Levetiracetam synthesis.

Solvent-Free Condensation and Metal-Catalyzed Oxidation

An eco-friendly alternative involves a solvent-free condensation followed by a metal-catalyzed oxidation.[14][15][16] This approach minimizes the use of volatile organic solvents and avoids the generation of salt waste.

Key Steps: [14]

-

Solvent-Free Condensation: γ-Butyrolactone is condensed with (S)-2-aminobutanol at elevated temperatures (around 225°C) without a solvent to produce (S)-2-(2-hydroxybutyl)-pyrrolidin-5-one.

-

Metal-Catalyzed Oxidation: The resulting alcohol is then oxidized to the corresponding carboxylic acid, (S)-2-(2-oxopyrrolidin-1-yl)butyric acid, using a ruthenium catalyst (RuO₂) and an oxidant like sodium hypochlorite.

-

Amidation: The final step is the amidation of the carboxylic acid to yield Levetiracetam.

Workflow for Green Synthesis of Levetiracetam

Caption: Green synthesis via solvent-free condensation.

Biocatalytic Dynamic Kinetic Resolution

A highly sustainable approach combines a dynamic kinetic resolution with an enzymatic reaction.[17] This method allows for the theoretical conversion of 100% of a racemic starting material into the desired enantiomer.

Key Features: [17]

-

Enzymatic Resolution: A nitrile hydratase variant with high (S)-selectivity is used to hydrate racemic nitrile to (S)-(pyrrolidine-1-yl)butanamide.

-

In-situ Racemization: The unreacted (R)-nitrile is racemized in situ, allowing it to be converted to the (S)-amide by the enzyme.

-

Electrochemical Oxidation: The subsequent oxidation to Levetiracetam is achieved using a ligand-free ruthenium-catalyzed method with an electrochemically generated oxidant.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for Levetiracetam on an industrial scale is a multifactorial decision, balancing cost, efficiency, stereochemical control, and environmental impact.

| Synthetic Strategy | Starting Materials | Key Advantages | Key Disadvantages | Typical Overall Yield | Enantiomeric Purity |

| Racemic Synthesis & Resolution | Racemic 2-aminobutanol, Levulinic acid | Well-established, simpler chemistry | Inherently low yield (max 50%), waste generation of (R)-enantiomer, costly resolving agents | < 50% | High after resolution |

| Asymmetric Synthesis from Chiral Precursor | (S)-2-aminobutyric acid, (S)-2-aminobutanol | High stereochemical control, high yield, good atom economy | Cost of chiral starting material | ~40-45%[1] | >99.5% ee |

| Asymmetric Strecker Synthesis | Propanal, chiral amine auxiliary | Uses inexpensive starting materials, high diastereoselectivity | Requires a chiral auxiliary, multi-step process | Good | >99% ee |

| Green Synthesis (Solvent-Free) | γ-Butyrolactone, (S)-2-aminobutanol | Environmentally friendly, avoids hazardous solvents and salt waste | High reaction temperatures, use of metal catalyst | Good | High (dependent on starting material) |

| Biocatalytic Dynamic Kinetic Resolution | Racemic nitrile | Highly sustainable, theoretical 100% yield, mild reaction conditions | Requires specialized enzymes and equipment | High | High |

Conclusion and Future Perspectives

The synthesis of Levetiracetam enantiomers has evolved significantly, driven by the need for stereochemical purity and industrial efficiency. While classical resolution methods laid the groundwork, asymmetric synthesis from chiral precursors has become the dominant industrial strategy due to its superior efficiency and stereocontrol. The future of Levetiracetam synthesis lies in the continued development and implementation of green and biocatalytic methodologies. These approaches not only offer improved sustainability and atom economy but also have the potential to further reduce production costs. As the demand for this critical antiepileptic drug continues, the pursuit of more elegant, efficient, and environmentally responsible synthetic routes will remain a key focus for the pharmaceutical industry.

References

-

The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. Available at: [Link]

-

Mylavarapu, R., Anand, R. V., Kondaiah, G. C. M., Reddy, L. A., Reddy, G. S., Roy, A., Bhattacharya, A., Mukkanti, K., & Bandichhor, R. (2010). An alternate synthesis of levetiracetam. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2125-2130. Available at: [Link]

-

An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry, 52B(11), 1461-1465. Available at: [Link]

-

Mujahid, M., & Arumugam, S. (2012). An alternate synthesis of enantiomerically pure levetiracetam (Keppra®). Tetrahedron: Asymmetry, 23(20-21), 1512-1515. Available at: [Link]

-

Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences, 185, 03006. Available at: [Link]

-

Pathy, D. K. S. Industrial process for preparation of Levetiracetam. myExperiment. Available at: [Link]

-

Imahori, T., Omoto, K., Hirose, Y., & Takahata, H. (2008). Asymmetric synthesis of the antiepileptic drug levetiracetam. Heterocycles, 76(2), 1627-1632. Available at: [Link]

-

The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry. Available at: [Link]

-

Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link]

-

The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate. Available at: [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

-

Yamada, H., Shimizu, S., & Kobayashi, M. (2001). Hydratases involved in nitrile conversion: screening, characterization and application. The Chemical Record, 1(2), 152–161. Available at: [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles. MDPI. Available at: [Link]

-

EXPERIMENT 7. CDN. Available at: [Link]

-

An alternate synthesis of levetiracetam. Taylor & Francis Online. Available at: [Link]

-

Synthesis of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide. PrepChem.com. Available at: [Link]

-

Nitrile hydratase. M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

-

Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available at: [Link]

- Solvent-free method for preparing levetiracetam. Google Patents.

-

An alternate synthesis of levetiracetam. Taylor & Francis. Available at: [Link]

-

The two different pathways of enzymatic conversion of nitrile compounds into amides and carboxylic acids. ResearchGate. Available at: [Link]

-

Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH. Available at: [Link]

-

A Short Enantioselective Synthesis of (S)-Levetiracetam Through Direct Pd-Catalyzed Asymmetric N-Allylation of Methyl 4-Aminobutyrate. ResearchGate. Available at: [Link]

-

Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]

-

Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. Available at: [Link]

-

Levetiracetam industrial process. New Drug Approvals. Available at: [Link]

-

Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydratases involved in nitrile conversion: screening, characterization and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. myexperiment.org [myexperiment.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strecker Synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Levetiracetam's Effects on Neuronal Excitability and Synaptic Transmission

Abstract

Levetiracetam (LEV), a widely prescribed antiepileptic drug, exerts its primary therapeutic effects by modulating synaptic transmission. This guide provides a comprehensive technical overview of the core mechanisms underlying LEV's action, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interaction with Synaptic Vesicle Protein 2A (SV2A), the consequential effects on neurotransmitter release, and its broader impact on neuronal excitability. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols and quantitative data to support the described mechanisms.

Introduction: A Unique Mode of Action

Epilepsy is a neurological disorder characterized by recurrent seizures stemming from abnormal, hypersynchronous neuronal activity.[1] While many traditional antiepileptic drugs modulate voltage-gated ion channels or enhance GABAergic inhibition, Levetiracetam operates through a distinct mechanism.[2] Its primary molecular target is the Synaptic Vesicle Protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.[3][4] This interaction does not directly block or activate neurotransmitter receptors but rather modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability.[2][5] This unique mode of action contributes to its broad therapeutic window and favorable side-effect profile.

The Core Mechanism: Levetiracetam's Interaction with SV2A

The cornerstone of Levetiracetam's activity is its specific and high-affinity binding to SV2A.[3][5] SV2A is a crucial component in the trafficking and function of synaptic vesicles, playing a key role in the regulation of neurotransmitter release.[6]

The LEV-SV2A Binding Dynamics

The binding of LEV to SV2A is a stereoselective interaction, with the (S)-enantiomer (Levetiracetam) exhibiting a much higher affinity than its (R)-enantiomer. Studies have demonstrated that SV2A is both necessary and sufficient for LEV binding.[3][7] The binding affinity (Kd) of Levetiracetam for human SV2A has been determined to be in the nanomolar to low micromolar range, indicating a strong and specific interaction.

| Parameter | Value | Source |

| Binding Affinity (Kd) for [3H]ucb 30889 to human SV2A | 53-75 nM | [8] |

| Equilibrium Dissociation Constant (Ki) of LEV for SV2A | ~8 µM (at 37°C) | [9] |

Table 1: Binding Affinity of Levetiracetam and its Analogs to SV2A. This table summarizes the reported binding affinities, highlighting the strong and specific interaction between Levetiracetam and its molecular target.

The interaction between LEV and SV2A is thought to occur within the lumen of the synaptic vesicle, suggesting that LEV must first enter the presynaptic terminal and then be taken up into recycling vesicles.[10] This activity-dependent entry could explain why LEV's effects are more pronounced in rapidly firing neurons, a hallmark of epileptic activity.[11]

Functional Consequences of LEV-SV2A Binding on Synaptic Vesicle Trafficking

Binding of LEV to SV2A appears to modulate the protein's function in the synaptic vesicle cycle. SV2A is known to interact with synaptotagmin-1, the primary calcium sensor for fast, synchronous neurotransmitter release.[12][13] This interaction is crucial for the proper trafficking and localization of synaptotagmin-1 to synaptic vesicles.[13] While LEV does not appear to directly disrupt the SV2A-synaptotagmin-1 interaction, it is hypothesized to modulate the overall function of this complex, leading to a reduction in the probability of neurotransmitter release.[3][11]

Figure 1: Levetiracetam's interaction with the SV2A-Synaptotagmin-1 complex. This diagram illustrates the binding of Levetiracetam to SV2A on the synaptic vesicle, which influences the interaction with Synaptotagmin-1 and subsequently modulates calcium-triggered neurotransmitter release.

Impact on Synaptic Transmission and Neuronal Excitability

The modulation of SV2A function by Levetiracetam culminates in a reduction of synaptic transmission, which is the primary mechanism for its anticonvulsant effect. This effect is observed in both excitatory and inhibitory synapses, although the net result is a dampening of hyperexcitability.

Reduction of Excitatory and Inhibitory Postsynaptic Currents

Electrophysiological studies have consistently demonstrated that LEV reduces the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).[11][14] This effect is typically use-dependent, becoming more pronounced with higher frequencies of neuronal firing.[11]

| Parameter | Levetiracetam Concentration | Effect | Source |

| Evoked EPSC Amplitude | 100 µM | ~80% inhibition in dentate gyrus granule cells | [14] |

| Miniature EPSC Frequency | 100 µM | Decreased | [14] |

| Miniature EPSC Amplitude | 100 µM | No change | [14] |

| IPSC Amplitude | Varies | Reduced in a frequency-dependent manner | [11] |

Table 2: Effects of Levetiracetam on Synaptic Currents. This table provides a quantitative summary of Levetiracetam's inhibitory effects on both excitatory and inhibitory postsynaptic currents.

The decrease in mEPSC frequency without a change in amplitude strongly suggests a presynaptic mechanism of action, consistent with a reduction in the probability of neurotransmitter release.[14]

Modulation of Presynaptic Calcium Channels

While the primary target of LEV is SV2A, there is evidence suggesting that it can also modulate the function of presynaptic voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels.[7][15] Inhibition of these channels would lead to a reduction in calcium influx into the presynaptic terminal upon arrival of an action potential, thereby decreasing neurotransmitter release.

| Calcium Channel Type | Levetiracetam Concentration | Effect | Source |

| N-type | up to 200 µM | Selective inhibition (~37% maximal effect) | [7] |

| P/Q-type | 100 µM | Partial reduction | [16] |

| L-type | 100 µM | Inhibition in epileptic neurons | [16] |

| Ryanodine Receptor-mediated Ca2+ release | 33 µM | 61% decrease in peak [Ca2+]i | [17] |

| IP3 Receptor-mediated Ca2+ release | 100 µM | 74% decrease in peak [Ca2+]i | [17] |

Table 3: Levetiracetam's Effects on Presynaptic Calcium Dynamics. This table summarizes the modulatory effects of Levetiracetam on various types of presynaptic calcium channels and intracellular calcium release, which contribute to the reduction in neurotransmitter release.

Figure 2: Levetiracetam's modulation of presynaptic calcium channels. This diagram illustrates how Levetiracetam can reduce neurotransmitter release by inhibiting voltage-gated calcium channels and calcium release from internal stores.

Experimental Protocols for Investigating Levetiracetam's Effects

To provide a practical framework for researchers, this section details key experimental methodologies used to elucidate the mechanisms of Levetiracetam.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of LEV on synaptic currents and neuronal excitability.

Objective: To record excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents from cultured neurons or brain slices in the presence and absence of Levetiracetam.

Methodology:

-

Cell/Slice Preparation:

-

Recording Setup:

-

Place the coverslip or slice in a recording chamber on the stage of an upright microscope.

-

Continuously perfuse with artificial cerebrospinal fluid (aCSF) at a rate of 1-2 mL/min.[15]

-

-

Pipette Preparation:

-

Pull glass micropipettes to a resistance of 3-7 MΩ.[20]

-

Fill the pipette with an internal solution appropriate for recording either EPSCs (Cs-based solution) or IPSCs (high Cl- solution).

-

-

Establishing a Whole-Cell Recording:

-

Approach a neuron under visual guidance and apply gentle positive pressure.

-

Form a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Record baseline synaptic activity (spontaneous or evoked).

-

To evoke synaptic currents, place a stimulating electrode near the recorded neuron.

-

Bath apply Levetiracetam at desired concentrations (e.g., 10-100 µM) and record the changes in synaptic currents.

-

Analyze the amplitude, frequency, and kinetics of the recorded currents.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

Objective: To determine the effect of Levetiracetam on the extracellular concentrations of neurotransmitters like glutamate and GABA in specific brain regions.

Methodology:

-

Probe Implantation:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the brain region of interest (e.g., hippocampus).[20]

-

-

Perfusion and Sampling:

-

Drug Administration:

-

Administer Levetiracetam systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[20]

-

Immunofluorescence Staining

This method is used to visualize the localization and expression of proteins of interest, such as SV2A and synaptotagmin.

Objective: To examine the effect of Levetiracetam on the synaptic localization of SV2A and synaptotagmin-1.

Methodology:

-

Cell Culture and Treatment:

-

Culture neurons on coverslips and treat with Levetiracetam for the desired duration.

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

-

Incubate with primary antibodies against SV2A and synaptotagmin-1.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the fluorescence intensity and co-localization of the target proteins in presynaptic terminals.

-

Conclusion and Future Directions

Levetiracetam's unique mechanism of action, centered on its interaction with SV2A, provides a powerful tool for managing epilepsy. This guide has outlined the core principles of its function, from the molecular binding event to the resulting modulation of synaptic transmission and neuronal excitability. The provided experimental protocols offer a foundation for further research into the nuanced effects of this important therapeutic agent.

Future research should continue to explore the precise molecular consequences of the LEV-SV2A interaction, particularly its influence on the intricate machinery of synaptic vesicle cycling. Advanced imaging techniques, such as super-resolution microscopy and in vivo calcium imaging, will be instrumental in dissecting these processes with greater detail. A deeper understanding of how Levetiracetam selectively targets hyperexcitable neuronal networks will undoubtedly pave the way for the development of even more effective and targeted antiepileptic therapies.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Levetiracetam? Retrieved from [Link]

-

University of Kentucky. (n.d.). The Effects of Levetiracetam on Glutamatergic Synaptic Transmission. Retrieved from [Link]

-

IntechOpen. (2024, December 19). Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. Retrieved from [Link]

-

Guzman, M., et al. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. International Journal of Molecular Sciences, 22(16), 8898. [Link]

-

Vecellio, M., et al. (2018). Levetiracetam Affects Differentially Presynaptic Proteins in Rat Cerebral Cortex. Frontiers in Molecular Neuroscience, 11, 35. [Link]

-

Deshpande, L. S., et al. (2014). Levetiracetam Inhibits Both Ryanodine and IP3 Receptor Activated Calcium Induced Calcium Release in Hippocampal Neurons in Culture. Epilepsy Research, 108(5), 825-831. [Link]

-

Serrano, G. E., et al. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. International Journal of Molecular Sciences, 22(16), 8898. [Link]

-

Wu, T., et al. (2009). Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus. British Journal of Pharmacology, 158(6), 1483-1494. [Link]

-

Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]

-

Nowack, A., et al. (2011). Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A. PLoS ONE, 6(12), e29560. [Link]

-

Niespodziany, I., et al. (2001). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Epilepsy Research, 43(3), 167-176. [Link]

-

Mendoza-Torreblanca, J. G., et al. (2021). Synaptic Vesicle Protein 2A Expression in Glutamatergic Terminals Is Associated with the Response to Levetiracetam Treatment. International Journal of Molecular Sciences, 22(8), 4253. [Link]

-

Deshpande, L. S., & DeLorenzo, R. J. (2014). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in Neurology, 5, 11. [Link]

-

Meehan, A. L., et al. (2012). Levetiracetam has an activity-dependent effect on inhibitory transmission. Epilepsia, 53(10), 1752-1759. [Link]

-

Harper, C. B., et al. (2024). Control of Synaptotagmin-1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction. Journal of Neurochemistry, 169(1), e15967. [Link]

-

Bajjalieh, S. M., & Peterson, J. (2019). Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B. bioRxiv. [Link]

-

Benoit, J. C., et al. (2020). An Epilepsy-Associated SV2A Mutation Disrupts Synaptotagmin-1 Expression and Activity-Dependent Trafficking. The Journal of Neuroscience, 40(23), 4506-4519. [Link]

-

Lee, C. Y., et al. (2009). Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus. British Journal of Pharmacology, 158(6), 1483-1494. [Link]

-

Kenda, B., et al. (2012). Targeting SV2A for Discovery of Antiepileptic Drugs. In Jasper's Basic Mechanisms of the Epilepsies. National Center for Biotechnology Information. [Link]

-

Kaul, M. G., & Rammes, G. (2011). Culturing primary neurons from rat hippocampus and cortex. Journal of Visualized Experiments, (57), e3144. [Link]

-

Noyer, M., et al. (2006). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. European Journal of Pharmacology, 538(1-3), 44-49. [Link]

-

Lee, C. Y., et al. (2009). Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus. British Journal of Pharmacology, 158(6), 1483-1494. [Link]

-

Tong, X., & Patsalos, P. N. (2001). A microdialysis study of the novel antiepileptic drug levetiracetam: extracellular pharmacokinetics and effect on taurine in rat brain. British Journal of Pharmacology, 133(6), 867-874. [Link]

-

ResearchGate. (n.d.). Levetiracetam inhibits neurotransmitter release associated with CICR. Retrieved from [Link]

-

Anesthesiology. (2006). Effect of Levetiracetam on Intracellular Calcium Signaling in Sensory Neurons. Retrieved from [Link]

-

Otis, T. S., et al. (1996). Miniature inhibitory postsynaptic currents in CA1 pyramidal neurons after kindling epileptogenesis. Journal of Neurophysiology, 76(4), 2539-2547. [Link]

-

ResearchGate. (n.d.). Expression of SV2 affects synaptotagmin expression. Retrieved from [Link]

-

American Epilepsy Society. (2014, September 29). LEVETIRACETAM-MODIFY-SYNAPTIC-VESICLE-PROTEIN-EXPRESSION-AND-REDUCE-ABNORMALLY-AUGMENTED-PRESYNAPTIC-VESICULAR-RELEASE-AFTER-PILOCARPINE-INDUCED-STATUS-EPILEPTICUS. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. Retrieved from [Link]

-

bioRxiv. (2024, October 26). 'Mini analysis' is an unreliable reporter of synaptic changes. Retrieved from [Link]

-

Xu, T., & Bajjalieh, S. M. (2007). Cotrafficking of SV2 and Synaptotagmin at the Synapse. The Journal of Neuroscience, 27(48), 13206-13214. [Link]

-

Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. The AAPS Journal, 11(1), 171-185. [Link]

-

Berdyyeva, T., & Wood, J. (2016). Direct Imaging of Hippocampal Epileptiform Calcium Motifs Following Kainic Acid Administration in Freely Behaving Mice. Frontiers in Neuroscience, 10, 53. [Link]

-

JoVE. (2023, April 30). Video: Primary Neuronal Cultures and Electrophysiology. Retrieved from [Link]

-

ResearchGate. (n.d.). Increased EEG Current-Source Density in the High Beta Frequency Band Induced by Levetiracetam Adjunctive Therapy in Refractory Partial Epilepsy. Retrieved from [Link]

-

DTIC. (n.d.). Establishing a Protocol to Culture Primary Hippocampal Neurons. Retrieved from [Link]

-

ResearchGate. (n.d.). Seizure event detection using intravital two-photon calcium imaging data. Retrieved from [Link]

-

University of Kentucky. (n.d.). The Effects of Levetiracetam on Glutamatergic Synaptic Transmission. Retrieved from [Link]

-

Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]

-

protocols.io. (2025, October 10). CALCIUM IMAGING PROTOCOL. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of miniature excitatory postsynaptic currents (mini analysis) in NeuroExpress. Retrieved from [Link]

Sources

- 1. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]

- 2. A microdialysis study of the novel antiepileptic drug levetiracetam: extracellular pharmacokinetics and effect on taurine in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Levetiracetam Reduced the Basal Excitability of the Dentate Gyrus without Restoring Impaired Synaptic Plasticity in Rats with Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Monitoring of Levetiracetam Effect on the Electrophysiology of an Heterogenous Human iPSC-Derived Neuronal Cell Culture Using Microelectrode Array Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective blockade of N-type calcium channels by levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. An Epilepsy-Associated SV2A Mutation Disrupts Synaptotagmin-1 Expression and Activity-Dependent Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new mechanism for antiepileptic drug action: vesicular entry may mediate the effects of levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of miniature spontaneous inhibitory postsynaptic currents (sIPSCs) from current noise in crayfish opener muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Levetiracetam Inhibits Both Ryanodine and IP3 Receptor Activated Calcium Induced Calcium Release in Hippocampal Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]

- 20. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ptglab.com [ptglab.com]

An In-depth Technical Guide to In Vivo Models for Studying Levetiracetam's Anticonvulsant Effects

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary in vivo models utilized to investigate the anticonvulsant properties of Levetiracetam. We will delve into the foundational principles of each model, provide detailed experimental protocols, and discuss the scientific rationale behind their application in the study of this unique antiepileptic drug.

Introduction: Levetiracetam's Distinctive Mechanism of Action

Levetiracetam stands apart from traditional antiepileptic drugs (AEDs) due to its novel mechanism of action.[1] Its primary target is the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of presynaptic vesicles.[1][2] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[1][3] This unique mode of action necessitates the use of specific and relevant in vivo models to fully elucidate its anticonvulsant profile.

The SV2A-Mediated Pathway: A Visual Representation

The following diagram illustrates the proposed mechanism of Levetiracetam's interaction with SV2A at the presynaptic terminal, leading to a modulation of neurotransmitter release.

Caption: Levetiracetam's binding to SV2A modulates neurotransmitter release.

Acute Seizure Models: Probing Immediate Anticonvulsant Activity

Acute seizure models are indispensable for the initial screening and characterization of potential AEDs. They are designed to induce a single, predictable seizure, allowing for the rapid assessment of a compound's ability to prevent or terminate seizure activity.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model for generalized tonic-clonic seizures.[4][5][6] It assesses a drug's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[6]

Causality of Experimental Choice: The MES model is particularly useful for identifying compounds that are effective against generalized tonic-clonic seizures. While Levetiracetam is notably inactive in this model, this finding itself is significant as it distinguishes its profile from many classic AEDs and points towards its more selective mechanism of action.[7]

Experimental Protocol:

-

Animal Preparation: Adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are used.[6]

-

Drug Administration: Levetiracetam or vehicle is administered via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the seizure induction to allow for optimal drug absorption and distribution.

-

Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[6] Corneal electrodes are then placed on the eyes.

-

Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats for 0.2 seconds) is delivered.[6]

-

Behavioral Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[4][6] The presence or absence of this phase is recorded.

6-Hz Psychomotor Seizure Model

The 6-Hz model is considered a model of partial or focal seizures and is particularly relevant for identifying AEDs effective against therapy-resistant seizures.[8][9]

Causality of Experimental Choice: This model is uniquely sensitive to Levetiracetam, making it a cornerstone for studying its anticonvulsant effects.[8][10] The efficacy of Levetiracetam in the 6-Hz model, especially at higher stimulus intensities (e.g., 44 mA), suggests its potential utility in treating pharmacoresistant partial seizures.[9][10][11]

Experimental Protocol:

-

Animal Preparation: Adult male mice (e.g., ICR-CD1) are typically used.[12]

-

Drug Administration: Levetiracetam or vehicle is administered at a specific time point before seizure induction.

-

Anesthesia and Electrode Placement: A topical ocular anesthetic (e.g., 0.5% tetracaine) is applied to the corneas approximately 15 minutes before stimulation.[13] Saline is used to wet the corneal electrodes.[13]

-

Seizure Induction: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes for 3 seconds. The current intensity can be varied (e.g., 22 mA, 32 mA, or 44 mA) to assess efficacy against different seizure severities.[12]

-

Behavioral Observation: Animals are observed for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, jaw clonus, and Straub-tail.[12] Protection is defined as the absence of these seizure behaviors.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to induce myoclonic and clonic seizures and is considered a model of generalized absence seizures.[14] PTZ is a GABA-A receptor antagonist.[15]

Causality of Experimental Choice: This model helps to characterize the spectrum of activity of an AED. Levetiracetam's lack of robust efficacy in the acute PTZ test further highlights its distinct pharmacological profile compared to benzodiazepines and other GABAergic drugs.[7]

Experimental Protocol:

-

Animal Preparation: Mice or rats are used.

-

Drug Administration: The test compound or vehicle is administered prior to PTZ injection.

-

Seizure Induction: A convulsant dose of PTZ (e.g., 50 mg/kg followed by 30 mg/kg 30 minutes later in rats) is administered subcutaneously or intraperitoneally.[16][17]

-

Behavioral Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (jerking of the limbs and body) and tonic seizures. The latency to the first seizure and the seizure severity are recorded.

Table 1: Comparative Efficacy of Levetiracetam in Acute Seizure Models

| Model | Species | Stimulus/Agent | ED₅₀ (mg/kg, i.p.) | Reference(s) |

| MES | Mouse | 50 mA | > 540 | [7] |

| 6-Hz | Mouse | 32 mA | 9.7 | [10] |

| 6-Hz | Mouse | 44 mA | > 500 | [10] |

| PTZ (acute) | Mouse | - | > 540 | [7] |

Chronic Epilepsy Models: Simulating Long-Term Disease States

Chronic models are crucial for understanding how a drug affects the development and progression of epilepsy (epileptogenesis) and for evaluating its efficacy against spontaneous recurrent seizures.

Kindling Model

Kindling is a phenomenon where repeated application of an initially sub-convulsive electrical or chemical stimulus leads to the progressive intensification of seizure activity, eventually resulting in generalized seizures.[18][19] This model mimics aspects of temporal lobe epilepsy.[20]

Causality of Experimental Choice: The kindling model is highly valuable for assessing a drug's potential to prevent the development of epilepsy (antiepileptogenic effects) and to suppress seizures in a brain that has been rendered epileptic. Levetiracetam demonstrates potent anticonvulsant effects in kindled animals, with significantly lower ED₅₀ values compared to acute models, indicating its efficacy in a chronically epileptic state.[7]

Experimental Protocol (Amygdala Kindling in Rats):

-

Electrode Implantation: Rats undergo stereotaxic surgery to implant a bipolar stimulating and recording electrode in the basolateral amygdala.

-

Recovery: Animals are allowed to recover for at least one week post-surgery.

-

Afterdischarge Threshold (ADT) Determination: The initial ADT, the lowest current intensity required to elicit an afterdischarge (electrographic seizure), is determined.

-

Kindling Stimulations: Animals receive daily or twice-daily electrical stimulations at or slightly above their ADT.

-

Behavioral Scoring: Seizure severity is scored after each stimulation using the Racine scale.[21]

-

Fully Kindled State: Animals are considered fully kindled when they consistently exhibit Stage 5 seizures (rearing and falling).[21]

-

Drug Testing: Once fully kindled, Levetiracetam or vehicle is administered, and its effect on seizure severity and afterdischarge duration is assessed.

Racine Scale for Seizure Scoring:

-

Stage 1: Mouth and facial movements.[21]

-

Stage 2: Head nodding.[21]

-

Stage 3: Forelimb clonus.[21]

-

Stage 4: Rearing.[21]

-

Stage 5: Rearing and falling (loss of postural control).[21]

Caption: Workflow for the electrical kindling model of epilepsy.

Pilocarpine-Induced Status Epilepticus Model

This model involves the systemic administration of the cholinergic agonist pilocarpine to induce prolonged seizures (status epilepticus), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures.[22] This model is widely used to study temporal lobe epilepsy.[22]

Causality of Experimental Choice: This model is excellent for studying the neurobiological changes that occur following status epilepticus and for evaluating a drug's ability to modify these processes and prevent the emergence of chronic epilepsy. Levetiracetam has been shown to be effective in terminating pilocarpine-induced status epilepticus and can improve survival rates in this model.[23][24]

Experimental Protocol (Mice):

-

Pre-treatment: To reduce peripheral cholinergic effects, mice are pre-treated with a peripheral muscarinic receptor antagonist (e.g., scopolamine methyl nitrate).

-

Pilocarpine Administration: Pilocarpine hydrochloride is administered intraperitoneally (e.g., 300 mg/kg).[25]

-

Status Epilepticus (SE) Induction: Animals are monitored for the onset of continuous seizure activity, typically scored using the Racine scale.[21]

-

SE Termination: After a defined period of SE (e.g., 1-3 hours), a drug such as diazepam or, as a refinement, Levetiracetam (e.g., a single dose) is administered to terminate the seizures.[22][23]

-

Monitoring: Animals are monitored for recovery and the subsequent development of spontaneous recurrent seizures, often using video-EEG recordings.[22]

Genetic Models of Epilepsy: Investigating Disease-Modifying Potential

Genetic models, where specific genes associated with human epilepsy syndromes are manipulated, are invaluable for understanding the underlying pathophysiology and for testing targeted therapies.

Dravet Syndrome (SCN1A) Mouse Model

Dravet syndrome is a severe infantile-onset epilepsy syndrome most commonly caused by mutations in the SCN1A gene, which encodes a voltage-gated sodium channel subunit.[26] Mouse models with heterozygous deletion of Scn1a replicate many features of the human condition, including spontaneous seizures and hyperthermia-induced seizures.[26]

Causality of Experimental Choice: This model is essential for testing the efficacy of AEDs in a specific genetic context. Levetiracetam has shown some efficacy in a mouse model of Dravet syndrome, particularly at higher doses, by increasing the temperature threshold for hyperthermia-induced seizures.[27] This provides a rationale for its investigation in this patient population.

Experimental Protocol (Hyperthermia-Induced Seizure):

-

Animal Model: Heterozygous Scn1a knockout mice (e.g., Scn1aA1783V/WT) are used.[27]

-

Drug Administration: Levetiracetam (e.g., 100 mg/kg or 500 mg/kg) or vehicle is administered.[27]

-

Hyperthermia Induction: The core body temperature of the mice is gradually increased using a heat lamp or other controlled heat source.

-

Seizure Threshold Determination: The body temperature at which the first seizure (typically a generalized tonic-clonic seizure) occurs is recorded.

-

Endpoint: A significant increase in the seizure temperature threshold in the Levetiracetam-treated group compared to the vehicle group indicates efficacy.

Behavioral Assessment in Rodent Seizure Models

Beyond the primary measure of seizure suppression, a comprehensive evaluation of an AED's effects includes monitoring for potential behavioral side effects.

Commonly Assessed Behaviors:

-

Motor Function: The rotarod test is frequently used to assess motor coordination and balance. A drug's potential to cause motor impairment is a critical aspect of its safety profile.

-

General Activity: Open-field tests can be used to measure locomotor activity, exploration, and anxiety-like behaviors.

-

Cognitive Function: Various maze-based tasks (e.g., Morris water maze, Y-maze) can be employed to assess learning and memory, which can be affected by both epilepsy and some AEDs.

Conclusion

The selection of an appropriate in vivo model is paramount for the preclinical evaluation of anticonvulsant drugs. The unique pharmacological profile of Levetiracetam, characterized by its selective action in models of chronic epilepsy and partial seizures, underscores the importance of a multi-model approach. The 6-Hz and kindling models have been particularly instrumental in revealing its efficacy, while its inactivity in the MES and acute PTZ models has helped to differentiate its mechanism from traditional AEDs. The continued use and refinement of these models, alongside the development of more sophisticated genetic models, will be crucial for the discovery of novel antiepileptic therapies and for furthering our understanding of the complex neurobiology of epilepsy.

References

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

- Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

-

GPAT. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. Retrieved from [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

-

JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. JoVE Journal. Retrieved from [Link]

- Barton, M. E., Peters, S. C., & Shannon, H. E. (2003). Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models. Epilepsy Research, 56(1), 17–26.

- Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Research, 135, 54–63.

- Rojas-Llanes, D., Squillace, M. R., & Moral-Sanz, J. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. International Journal of Molecular Sciences, 22(16), 8897.

- Shrey, R., Patel, S., & Cook, T. (2015). Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale. Epilepsy & Behavior, 51, 210-216.

- Kaminski, R. M., Livingood, M. R., & Rogawski, M. A. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy research, 47(3), 217-227.

- Barton, M. E., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217-227.

-

American Epilepsy Society. (2024, December 8). electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols. Retrieved from [Link]

- Hawkins, N. A., Anderson, L. L., & Kearney, J. A. (2017). Development of an antiseizure drug screening platform for Dravet syndrome at the NINDS contract site for the Epilepsy Therapy Screening Program. Epilepsia, 58(7), 1236-1245.

- Löscher, W., Hönack, D., & Rundfeldt, C. (1998). Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy. European journal of pharmacology, 342(2-3), 221-228.

- Yao, J., & Bajjalieh, S. M. (2021). The Synaptic Vesicle Glycoprotein 2: Structure, Function, and Disease Relevance. Frontiers in Synaptic Neuroscience, 13, 788939.

- Sharma, P., & Kumar, A. (2023).

- Schauwecker, P. E. (2012). Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine. Journal of visualized experiments : JoVE, (68), e4133.

- van Vliet, E. A., Zibell, G., Pekcec, A., Schlicht, K., & Löscher, W. (2009). A revised Racine's scale for PTZ-induced seizures in rats. Epilepsy & behavior : E&B, 16(4), 549–554.

- Becker, A. J., & Grecksch, G. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Bio-protocol, 8(11), e2871.

- Luszczki, J. J., Czuczwar, S. J., & Cioczek-Czuczwar, A. (2010). Isobolographic characterization of interaction of levetiracetam with clobazam in the mouse 6 Hz psychomotor seizure model. Pharmacological reports : PR, 62(4), 646–655.

-

ResearchGate. (n.d.). Schematic representation of SV2A. a SV2A is comprised of 2 TM domains.... Retrieved from [Link]

- Löscher, W., & Schmidt, D. (2006). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy Research, 72(2-3), 115-128.

- Griffin, A., Hamling, K. R., Hong, S., Anvar, M., Lee, L. P., & Baraban, S. C. (2018). Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening. Frontiers in pharmacology, 9, 575.

- Li, Y., et al. (2025). Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes. Frontiers in Neurology, 16.

-

SynapCell. (n.d.). Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG. Retrieved from [Link]

- Stat-Dx. (2025). Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. PubMed.

- Shehata, M., et al. (2016). Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats. Behavioural neurology, 2016, 7217382.

-

bioRxiv. (2024, May 7). Structures of native SV2A reveal the binding mode for tetanus neurotoxin and anti-epileptic racetams. Retrieved from [Link]

-

Wikipedia. (n.d.). Epilepsy-intellectual disability in females. Retrieved from [Link]

-

PsychoGenics Inc. (2024, August 29). Characterization of Rat Kindling Models. Retrieved from [Link]

- Wu, Y. C., et al. (2022). Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling. Frontiers in Neurology, 13, 1067425.

- Di Giovanni, G., & De Deurwaerdère, P. (2022). Synaptic Vesicle Glycoprotein 2A: Features and Functions. Frontiers in Molecular Neuroscience, 15, 868352.

-

Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. Retrieved from [Link]

- Hawkins, N. A., & Kearney, J. A. (2016). Gene expression profiling in a mouse model of Dravet syndrome. Experimental neurology, 277, 19-27.

-

ResearchGate. (n.d.). Pilocarpine-induced seizure model. (A) Scheme of the protocol used to.... Retrieved from [Link]

- Li, Y., et al. (2025, May 2). Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes. Frontiers in Neurology.

-

American Epilepsy Society. (2008, December 5). LEVETIRACETAM-IMPEDES-SEIZURE-EXPRESSION-IN-A-RODENT-MODEL-OF-CORTICAL-DYSPLASIA. Retrieved from [Link]

-

Dravet Syndrome News. (2019, January 31). SCN1A Mutations, Seizures Contribute to Dravet Severity in Mouse Model. Retrieved from [Link]

- Sharma, P., & Kumar, A. (2025, November 29).

- Sarıyıldız, Ö., et al. (2025, May 14). Amygdala Kindling Resistance in Rats with Genetic Absence Epilepsy: Role of Sex Differences. Archives of Epilepsy.

- Bajjalieh, S. M., & Scheller, R. H. (2014).

-

Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. Retrieved from [Link]

- van der Veen, R., et al. (2019). PTZ-induced seizures in mice require a revised Racine scale. Epilepsy & Behavior, 95, 139-145.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 7. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. jpccr.eu [jpccr.eu]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 19. psychogenics.com [psychogenics.com]

- 20. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]

- 24. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Gene expression profiling in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development of an antiseizure drug screening platform for Dravet syndrome at the NINDS contract site for the Epilepsy Therapy Screening Program - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (2R)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide, widely known as Levetiracetam, is a second-generation anti-epileptic drug (AED) utilized in the management of various seizure types.[1] Its chemical structure, featuring a pyrrolidinone ring, is distinct from other AEDs.[2] For drug development professionals, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Solubility and stability are critical attributes that influence bioavailability, formulation design, manufacturing processes, and storage conditions. This guide provides a comprehensive overview of the methodologies and scientific rationale for conducting robust solubility and stability studies on Levetiracetam, grounded in established principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of Levetiracetam's intrinsic properties is essential for designing meaningful solubility and stability experiments. These properties dictate its behavior in various environments.

Levetiracetam is a white to off-white crystalline powder.[2][3] A key characteristic is the absence of polymorphism, which simplifies solid-state characterization and ensures consistent dissolution behavior.[3] It is the (S)-enantiomer of etiracetam.[3]

Table 1: Key Physicochemical Properties of Levetiracetam

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₂ | [4] |

| Molecular Weight | 170.21 g/mol | [2] |

| Melting Point | 114-116 °C | [5] |

| pKa (Predicted) | 15.74 ± 0.50 | [5] |

| LogP (Predicted) | -0.3 to 0.96 | [5] |

| Water Solubility | Very soluble (1040 mg/mL) | [2] |

| Appearance | White to off-white crystalline powder | [3] |

The high water solubility of Levetiracetam is a significant advantage for formulation, particularly for oral and injectable dosage forms.[2][3] Its predicted pKa suggests it is a very weak acid, remaining neutral over the physiological pH range, which simplifies pH-dependent solubility assessments.

Solubility Studies

Solubility determines the rate and extent of drug absorption and is a critical parameter for formulation development. The objective is to quantify the equilibrium concentration of Levetiracetam in various solvent systems.

Causality Behind Experimental Choices

-

Aqueous Media (pH-buffered): Although Levetiracetam is neutral, confirming its high solubility across the physiological pH range (e.g., pH 1.2, 4.5, 6.8) is a regulatory expectation and confirms that absorption will not be limited by pH changes in the gastrointestinal tract.

-

Organic and Co-solvents: Solvents like ethanol, propylene glycol, and polyethylene glycol are common in liquid formulations.[4] Determining solubility in these helps establish the feasibility of liquid dosage forms and provides data for creating effective co-solvent systems.[6]

-

Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) contain salts and enzymes that can influence solubility. Studies in these media provide a more accurate prediction of in vivo dissolution.

Experimental Protocol: Equilibrium Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Levetiracetam powder to a series of glass vials, each containing a known volume of the desired solvent (e.g., purified water, pH 1.2 HCl buffer, PBS pH 7.2, ethanol).[4] The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining suspended particles, filter the aliquot through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved Levetiracetam.

-

Confirmation of Equilibrium: To ensure trustworthiness, the protocol should be self-validating. This can be achieved by sampling at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are consistent.

Data Presentation

Solubility data should be presented clearly for easy interpretation.

Table 2: Example Solubility Data for Levetiracetam

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | ~1040[2] |

| PBS (pH 7.2) | 25 | ~10[4] |

| Ethanol | 25 | ~16.7 - 165[2][4] |

| Methanol | 25 | ~536[2] |

| Acetonitrile | 25 | ~57[2] |

| DMSO | 25 | ~20[4] |

| Cyclohexane | 25 | Lowest[6] |

Note: The solubility values can vary between sources, highlighting the importance of experimental determination. Levetiracetam shows the highest solubility in polar solvents like methanol and is lowest in non-polar solvents like cyclohexane.[6]

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] These studies are crucial for determining re-test periods and recommended storage conditions.[7]

Overall Workflow for Stability Assessment

The process follows a logical progression from understanding potential degradation pathways to confirming stability under long-term storage conditions.

Caption: Workflow for Levetiracetam Stability Assessment.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing.[8] They involve subjecting the API to stress conditions more severe than accelerated testing to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9] This is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from any degradants.[1][10]

Causality Behind Stress Conditions:

-

Acid/Base Hydrolysis: The lactam (cyclic amide) ring in the pyrrolidinone structure is susceptible to hydrolysis under acidic and basic conditions.[11][12] This is often the primary degradation pathway for such molecules.

-

Oxidation: Exposing the drug to an oxidizing agent (e.g., hydrogen peroxide) tests its susceptibility to oxidative degradation.

-

Photodegradation: This evaluates the drug's stability when exposed to UV and visible light, as mandated by ICH Q1B guidelines.[13]

-

Thermal Degradation: High-temperature testing assesses the stability of the solid drug and can reveal thermally labile points in the molecule.